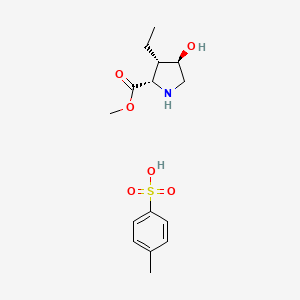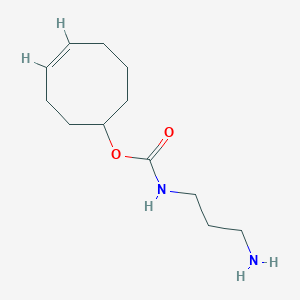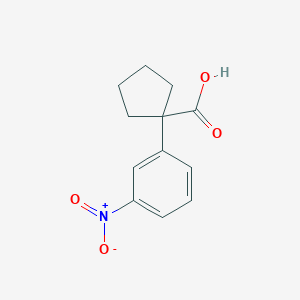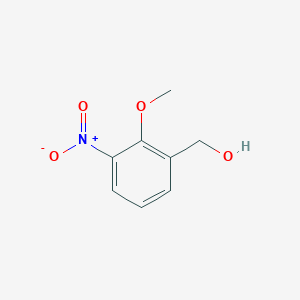
DTPA-tetra(tBu)ester
Descripción general
Descripción
DTPA-tetra(tBu)ester, also known as Diethylenetriamine-N,N,N”,N”-tetra-tert-butyl acetate-N’-acetic acid, is a bifunctional chelating agent . It has a chemical formula of C30H55N3O10 and a molecular weight of 617.77 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its chemical formula C30H55N3O10 . More detailed structural information or diagrams were not found in the search results.Physical and Chemical Properties Analysis
This compound is a colorless to yellowish oil . Its molecular weight is 617.77 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Application in Radiopharmaceuticals and Imaging
DTPA-tetra(tBu)ester and its derivatives have shown significant promise in the field of radiopharmaceuticals and medical imaging. For instance, the tetra-ethyl ester of DTPA has been reported to be effective as a prodrug for the decorporation of radionuclides, particularly in cases of internal radiation incidents involving transuranic elements. This form of DTPA is advantageous due to its stability and effectiveness in isolating specific ethyl esters of DTPA for medical use (Fitzsimmons & Jay, 2015).
Use in Therapeutics
A novel approach to synthesizing DTPA-conjugated peptides, like DTPA-D-Phe1-octreotide, has been explored. This method involves using a monoreactive DTPA derivative with a free terminal carboxylic acid and protected carboxylates. This technique significantly improves the yield of DTPA-peptide synthesis, which is crucial for developing effective peptide-based radiopharmaceuticals (Arano et al., 1997).
Prodrug Strategy for Oral Bioavailability
DTPA's limited oral bioavailability due to its permeability has led to the exploration of its penta-ethyl ester form as a prodrug. This form exhibits sustained plasma concentration profiles and higher plasma exposure, making it a promising candidate for facilitating the elimination of radionuclides from the body in mass-casualty emergencies (Sueda et al., 2014).
Safety and Hazards
When handling DTPA-tetra(tBu)ester, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .
Mecanismo De Acción
Target of Action
DTPA-tetra(tBu)ester, also known as tetra-tBu-DTPA, is a bifunctional chelator . Its primary targets are various metal ions and certain organic molecules . The compound has multiple amino and carboxyl groups in its molecular structure, enabling it to form stable complexes with a variety of metal ions . It can also react with certain organic molecules to form compounds with specific functions .
Mode of Action
This compound interacts with its targets by forming stable complexes with metal ions . This is achieved through the exchange of its amino and carboxyl groups with the metal ions . Additionally, it can react with certain organic molecules, leading to the formation of compounds with specific functions .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the separation, purification, and detection of metal ions . By forming stable complexes with metal ions, this compound can effectively separate these ions from their surroundings . This property makes it useful in various biochemical assays and research .
Result of Action
The primary result of this compound’s action is the formation of stable complexes with metal ions . This allows for the effective separation, purification, and detection of these ions . When reacting with certain organic molecules, this compound can form compounds with specific functions .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of DTPA-tetra(tBu)ester are largely defined by its role as a bifunctional chelator. It interacts with various biomolecules, particularly peptides and radionuclides, facilitating their conjugation . The nature of these interactions is primarily chelation, where this compound forms a stable complex with these biomolecules.
Cellular Effects
The cellular effects of this compound are primarily observed in the context of tumor cells. By facilitating the conjugation of peptides and radionuclides, this compound plays a crucial role in tumor pre-targeting . This can influence various cellular processes, including cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its bifunctional chelating activity. It forms stable complexes with peptides and radionuclides, thereby influencing their activity and function . This can lead to changes in gene expression and enzyme activity, particularly in the context of tumor cells.
Metabolic Pathways
This compound is involved in metabolic pathways through its role as a bifunctional chelator. It interacts with enzymes and cofactors, potentially influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its chelating activity. It may interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is likely determined by its interactions with other biomolecules. It may be directed to specific compartments or organelles based on these interactions .
Propiedades
IUPAC Name |
2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55N3O10/c1-27(2,3)40-23(36)18-31(13-15-32(17-22(34)35)19-24(37)41-28(4,5)6)14-16-33(20-25(38)42-29(7,8)9)21-26(39)43-30(10,11)12/h13-21H2,1-12H3,(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYDHTFZLUTQLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCN(CC(=O)O)CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101094 | |
| Record name | 14-(1,1-Dimethylethyl) 12-(carboxymethyl)-6,9-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-3-oxa-6,9,12-triazatetradecan-14-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180152-83-4 | |
| Record name | 14-(1,1-Dimethylethyl) 12-(carboxymethyl)-6,9-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-3-oxa-6,9,12-triazatetradecan-14-oate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180152-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14-(1,1-Dimethylethyl) 12-(carboxymethyl)-6,9-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-3-oxa-6,9,12-triazatetradecan-14-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,9-Diazaspiro[5.5]undecane](/img/structure/B3246783.png)






![2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid](/img/structure/B3246834.png)


